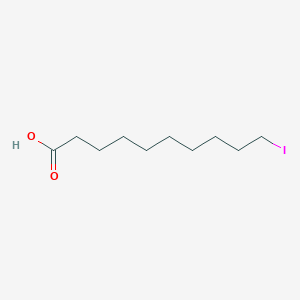

10-Iododecanoic acid

Description

10-Iododecanoic acid (chemical formula: C₁₀H₁₉IO₂) is a long-chain fatty acid derivative featuring an iodine atom at the 10th carbon position. This structural modification enhances its utility in organic synthesis, particularly in radical reactions and as a precursor for lipid-based biomaterials. For example, iodinated fatty acids like iodoacetic acid (C₂H₃IO₂) are well-documented for their role in alkylation reactions and biochemical studies .

Properties

CAS No. |

71736-18-0 |

|---|---|

Molecular Formula |

C10H19IO2 |

Molecular Weight |

298.16 g/mol |

IUPAC Name |

10-iododecanoic acid |

InChI |

InChI=1S/C10H19IO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13) |

InChI Key |

SIWQADQLOLPSIF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)O)CCCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Iodine vs. Oxygen Modifications: Unlike 10-Oxooctadecanoic acid (which has a ketone group), this compound’s iodine atom increases its hydrophobicity and reactivity in halogen-bonding interactions. This makes it more suitable for lipid membrane research compared to oxygenated analogs .

- Chain Length Effects: 10-Undecenoic acid (C11) has a terminal alkene, enabling polymerization, whereas this compound’s longer chain (C10) and iodine substitution favor stability in hydrophobic environments .

- Toxicity Profile: Iodoacetic acid (C2) is highly toxic due to its small size and ability to disrupt cellular enzymes, while longer-chain iodinated acids like this compound likely exhibit lower acute toxicity, though data gaps exist .

Research Findings and Data Gaps

- Analytical Methods: Techniques like ICP-MS (used in for metal analysis) could be adapted to study iodine content in this compound derivatives .

- Unresolved Questions :

- Long-term toxicity of iodinated fatty acids.

- Role of chain length in modulating iodine’s reactivity.

Q & A

Q. How should researchers address limitations in primary data collection for iodinated compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.